
Valnoctamide
Übersicht
Beschreibung
Valnoctamide is a pharmaceutical compound that has been used as a sedative-hypnotic since 1964. It is a structural isomer of valpromide, a derivative of valproic acid. Unlike valpromide, this compound does not convert into its homologous acid, valnoctic acid, in vivo . This compound has been investigated for its potential use in treating epilepsy, neuropathic pain, and as a mood stabilizer .
Vorbereitungsmethoden
Valnoctamide can be synthesized through several routes. One common method involves the hydrolysis of butabarbital to produce this compound . The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Valnoctamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Valnoctamide has demonstrated significant anticonvulsant activity across various animal models. In studies, it has been shown to be 3 to 10 times more potent than valproic acid in suppressing seizures induced by different stimuli, such as pentylenetetrazol and maximal electroshock . The compound enhances GABA_A receptor-mediated inhibition, contributing to its effectiveness in controlling seizures .
Comparative Efficacy Table
Study | Model | Efficacy | Notes |
---|---|---|---|
Electrographic seizures | Reduces seizures significantly | Administered post-convulsion | |
Various animal models | 3-10 times more potent than valproate | Wide spectrum of activity |
Psychiatric Applications
This compound's potential as a treatment for psychiatric conditions, particularly bipolar disorder, has been explored in clinical trials. A notable double-blind study indicated that this compound could serve as an effective substitute for valproate with a lower risk of teratogenic effects. In this trial involving patients with mania, this compound was administered alongside risperidone and showed statistically significant improvements in psychiatric ratings compared to placebo .
Clinical Trial Results
- Participants : 32 patients (15 this compound, 17 placebo)
- Duration : 5 weeks
- Outcome Measures :
- Young Mania Rating Scale (YMRS)
- Brief Psychiatric Rating Scale (BPRS)
- Clinical Global Impression (CGI)
- Findings : Significant improvement in all measures from week 3 to week 5 (p < 0.001) for this compound compared to placebo .
Teratogenicity Profile
One of the most critical aspects of this compound is its lower teratogenic potential compared to traditional mood stabilizers like valproate. Studies have indicated that while valproate is associated with significant risks during pregnancy, this compound presents a safer alternative for women who may become pregnant . This characteristic makes it particularly valuable in treating women of childbearing age suffering from bipolar disorder or epilepsy.
Additional Therapeutic Uses
Recent research has suggested that this compound may have broader therapeutic applications beyond epilepsy and bipolar disorder. For instance, it has been evaluated for its potential anti-Cytomegalovirus (CMV) activity, indicating possible use in viral infections affecting the nervous system . Furthermore, ongoing studies are exploring its efficacy in treating anxiety disorders and other neurological conditions .
Wirkmechanismus
Valnoctamide exerts its effects by modulating neurotransmitter levels in the brain. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system . By promoting GABAergic activity, this compound helps to dampen excessive neuronal firing, which is a hallmark of seizures and mood disorders. Additionally, it may influence voltage-gated sodium channels, further contributing to its stabilizing effects on brain activity .
Vergleich Mit ähnlichen Verbindungen
Valnoctamide is unique compared to other similar compounds due to its distinct pharmacological profile. Unlike valpromide, this compound does not convert into valproic acid in the body, which suggests a different mechanism of action . Similar compounds include:
Valpromide: A prodrug of valproic acid, used as an anticonvulsant.
Valproic Acid: A widely used anticonvulsant and mood stabilizer.
Gabapentin: Another anticonvulsant used to treat neuropathic pain.
This compound’s lack of conversion to valproic acid and its unique effects on neurotransmitter levels make it a promising candidate for further research and therapeutic applications .
Biologische Aktivität
Valnoctamide (VCD) is a non-teratogenic derivative of valproic acid (VPA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of bipolar disorder and epilepsy. This article examines the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical efficacy based on diverse research findings.
This compound is a chiral amide derivative of valproate, which does not undergo biotransformation to the corresponding free acid. This structural modification is significant as it contributes to its reduced teratogenicity compared to VPA, making it a safer alternative for women of childbearing age. The compound exhibits a unique mechanism of action primarily through modulation of GABA_A receptors and inhibition of acyl-CoA synthetase 4 (Acsl4), which is involved in arachidonic acid metabolism.
Inhibition of Acsl4
Research indicates that VCD uncompetitively inhibits Acsl4, leading to a reduction in arachidonic acid turnover in brain phospholipids. This inhibition occurs at a lower than VPA, suggesting that VCD may provide similar therapeutic benefits without the associated risks of teratogenic effects .
Anticonvulsant Properties
This compound has demonstrated significant anticonvulsant activity in various animal models. It effectively suppresses electrographic seizures in models of status epilepticus (SE), even when seizures are resistant to benzodiazepines. Studies have shown that VCD enhances miniature inhibitory post-synaptic currents (mIPSCs) in CA1 pyramidal cells, indicating its potential to modulate GABAergic transmission .
Table 1: Comparison of Anticonvulsant Effects
Clinical Efficacy
This compound's clinical efficacy has been evaluated in several studies focused on bipolar disorder. A double-blind, placebo-controlled trial assessed its effectiveness as an add-on treatment to risperidone in patients experiencing mania. The results indicated that this compound significantly improved outcomes on the Young Mania Rating Scale (YMRS), Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression (CGI) compared to placebo .
Table 2: Clinical Trial Results
Measure | This compound Group (n=15) | Placebo Group (n=17) | p-value |
---|---|---|---|
YMRS | Improved | No significant change | 0.012 |
BPRS | Improved | No significant change | 0.007 |
CGI | Improved | No significant change | 0.003 |
Safety Profile and Teratogenicity
One of the most critical aspects of this compound is its safety profile. Unlike VPA, which is known for its teratogenic effects, this compound has shown minimal teratogenicity in animal studies. In a comparative study with risperidone and olanzapine, this compound did not induce significant structural malformations or fetal toxicity, reinforcing its potential as a safer alternative for women who may become pregnant .
Eigenschaften
IUPAC Name |
2-ethyl-3-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863333 | |
Record name | 2-Ethyl-3-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4171-13-5 | |
Record name | Valnoctamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4171-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valnoctamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004171135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valnoctamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALNOCTAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | VALNOCTAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-3-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valnoctamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALNOCTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O25NRX9YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.